Crystal structure analysis of 3-Amino-4-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid
Crystal structure analysis of 3-Amino-4-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid
An In-depth Technical Guide to the Crystal Structure Analysis of Novel Pyrazole Carboxylic Acids: A Methodological Approach Using 3-Amino-4-(2-fluorophenyl)-1H-pyrazole-5-carboxylic Acid as a Model
Disclaimer: This document provides a comprehensive methodological guide for the crystal structure determination and analysis of the title compound, 3-Amino-4-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid. As of the time of this writing, a published crystal structure for this specific molecule is not available in public databases. Therefore, this guide outlines the established experimental and computational workflow a researcher would undertake. The quantitative data presented in tables is representative, drawn from closely related, published pyrazole carboxylic acid structures for illustrative purposes, and should not be considered as experimentally determined data for the title compound.
Introduction: The Significance of Pyrazole Scaffolds and Structural Analysis
Pyrazole derivatives are a cornerstone of medicinal chemistry, exhibiting a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The precise three-dimensional arrangement of atoms within these molecules, dictated by their crystal structure, is fundamental to understanding their structure-activity relationships (SAR).[1] Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unambiguously determining this arrangement, providing critical insights into molecular conformation, stereochemistry, and the intricate network of intermolecular interactions that govern the solid-state properties of a compound.
This guide serves as a technical whitepaper for researchers, scientists, and drug development professionals. It details the complete workflow for the structural elucidation of a novel pyrazole derivative, using 3-Amino-4-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid as a primary example. We will move beyond a simple listing of steps to explain the causality behind experimental choices, ensuring a robust and self-validating approach to structural analysis.
Part 1: Synthesis and Single Crystal Growth
The first critical step in any crystal structure analysis is the synthesis of the target compound and the subsequent growth of high-quality, single crystals suitable for diffraction experiments.
Proposed Synthetic Pathway
A prevalent and versatile method for constructing the pyrazole core involves the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its equivalent.[3] For the title compound, a plausible route begins with a fluorinated β-ketoester, which is then reacted with a hydrazine source. Subsequent hydrolysis of the resulting ester yields the desired carboxylic acid.
Caption: Proposed workflow for the synthesis of the title compound.
Experimental Protocol: Crystallization
The goal of crystallization is to encourage individual molecules to self-assemble into a highly ordered, three-dimensional lattice. For pyrazole carboxylic acids, slow evaporation is a reliable method.
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Solvent Selection: Begin by testing the solubility of the purified compound in various solvents (e.g., ethanol, ethyl acetate, methanol, acetone). An ideal solvent is one in which the compound is moderately soluble at room temperature and more soluble upon heating. Ethyl acetate is often a good starting point for such molecules.[4]
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Solution Preparation: Prepare a near-saturated solution of the compound in the chosen solvent. A gentle warming may be required to fully dissolve the solid.
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Filtration: Filter the warm solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean, small vial. This crucial step removes any particulate matter that could act as unwanted nucleation sites, leading to the formation of many small crystals instead of a few large ones.
-
Slow Evaporation: Cover the vial with a cap, but do not seal it tightly. Pierce the cap with a needle or use parafilm with a few pinholes. This allows the solvent to evaporate slowly over several days to weeks at a constant temperature.
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Crystal Harvesting: Once well-formed, block-like or needle-like crystals appear, carefully harvest them using a nylon loop or a fine spatula.
Part 2: Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is a non-destructive analytical technique that provides precise information about the three-dimensional structure of a crystalline solid.
Experimental Protocol: Data Collection and Structure Refinement
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Crystal Selection and Mounting: Under a polarizing microscope, select a single crystal with sharp edges and no visible defects.[1] Mount the crystal on a goniometer head using a cryoprotectant oil.
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Data Collection: Place the mounted crystal in a stream of cold nitrogen gas (typically 100-150 K) within the diffractometer.[1][5] The low temperature minimizes thermal vibrations of the atoms, resulting in higher quality diffraction data. Data is collected by rotating the crystal and recording the diffraction pattern of X-rays (e.g., Mo Kα or Cu Kα radiation) at various orientations.[1]
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Data Reduction: The raw diffraction images are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the diffraction spots (reflections) are integrated and corrected for experimental factors.
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Structure Solution: The phase problem is solved using direct methods or intrinsic phasing algorithms (e.g., SHELXT) to generate an initial electron density map and a preliminary model of the molecular structure.[5]
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Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares methods (e.g., SHELXL).[5] In this iterative process, atomic positions and anisotropic displacement parameters are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in geometrically idealized positions.[5]
Caption: General workflow for single-crystal X-ray diffraction analysis.
Part 3: In-depth Structural Analysis
The refined crystal structure provides a wealth of information. The analysis focuses on both the geometry of the individual molecule (intramolecular) and how molecules pack together in the crystal lattice (intermolecular).
Molecular Geometry
The primary data includes precise bond lengths, bond angles, and torsion angles. For pyrazole systems, the N–N bond length is a key parameter, typically falling within a specific range.[6] The planarity of the pyrazole and phenyl rings is assessed, and the dihedral angle between them is calculated, which provides insight into the molecule's overall conformation.[4]
Table 1: Representative Crystallographic Data (Illustrative) Data based on a related phenylpyrazole carboxylic acid derivative for demonstration.[6]
| Parameter | Value |
| Chemical Formula | C11H7F3N2O2 |
| Formula Weight | 272.18 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 14.581(3) |
| b (Å) | 10.923(2) |
| c (Å) | 14.997(3) |
| β (°) | 101.54(3) |
| V (ų) | 2338.4(8) |
| Z | 8 |
| R-factor (R1) | 0.056 |
| wR2 (all data) | 0.154 |
Supramolecular Assembly and Hydrogen Bonding
The way molecules interact with their neighbors is critical for understanding physical properties like solubility and melting point. For the title compound, several key interactions are anticipated:
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Carboxylic Acid Dimers: A very common and stable motif where two carboxylic acid groups form a pair of O–H···O hydrogen bonds, creating a centrosymmetric R²₂(8) ring.[4][6][7] This is often the dominant interaction driving the crystal packing.
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Amino Group Interactions: The amino group (-NH₂) can act as a hydrogen bond donor, forming N–H···O or N–H···N bonds with adjacent molecules.
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Fluorine Interactions: The electronegative fluorine atom on the phenyl ring can act as a weak hydrogen bond acceptor in C–H···F interactions.[6]
Caption: The common R²₂(8) hydrogen-bonded carboxylic acid dimer motif.
Table 2: Representative Hydrogen Bond Geometry (Illustrative) Data based on a related pyrazole structure for demonstration.[6]
| D–H···A | D-H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) |
| O–H···O | 0.82 | 1.83 | 2.645(2) | 171 |
| N–H···O | 0.86 | 2.15 | 2.998(3) | 168 |
| C–H···F | 0.93 | 2.45 | 3.365(4) | 167 |
(D = Donor atom; A = Acceptor atom)
Hirshfeld Surface Analysis
To gain deeper, quantitative insight into all intermolecular contacts simultaneously, Hirshfeld surface analysis is employed. This technique maps the electron distribution of a molecule within the crystal to visualize and quantify intermolecular interactions.
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d_norm surface: This surface is mapped with colors to highlight intermolecular contacts. Red spots indicate contacts shorter than the sum of van der Waals radii (strong interactions like hydrogen bonds), white regions indicate contacts of normal length, and blue regions indicate longer contacts.[4][7]
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2D Fingerprint Plots: These plots summarize the intermolecular contacts by plotting the distance to the nearest atom inside the surface (dᵢ) against the distance to the nearest atom outside (dₑ). This allows for the quantification of the percentage contribution of different types of contacts (e.g., H···H, O···H, C···H, F···H) to the overall crystal packing.[4][8] For many organic molecules, H···H contacts are the most abundant, often comprising over 35-40% of the surface area.[4][8]
Part 4: Computational Analysis Integration
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to complement experimental XRD data.
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Geometry Optimization: The molecular geometry can be optimized in the gas phase using DFT (e.g., at the B3LYP/6-311++G(d,p) level of theory) and compared with the experimental crystal structure.[9][10] Differences between the two can reveal the effects of crystal packing forces on molecular conformation.
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Molecular Electrostatic Potential (MEP): An MEP surface can be calculated to visualize the electrostatic potential on the molecule's surface.[6] This map clearly identifies the most positive potential (typically around the carboxylic and amino hydrogens), which are the primary hydrogen bond donor sites, and the most negative regions (around the carbonyl oxygen and pyrazole nitrogens), which are the primary acceptor sites.[6] This provides a theoretical validation for the observed hydrogen bonding patterns.
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Natural Bond Orbital (NBO) Analysis: NBO analysis can be used to investigate charge transfer interactions within the molecule and between hydrogen-bonded molecules, providing a quantitative measure of the strength of these interactions.[11]
Conclusion
The crystal structure analysis of 3-Amino-4-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid, and indeed any novel pyrazole derivative, is a multi-faceted process that integrates synthesis, crystal growth, precise X-ray diffraction experiments, and detailed computational analysis. A thorough examination of the molecular geometry, supramolecular hydrogen-bonding networks, and a quantitative assessment of intermolecular contacts via Hirshfeld surface analysis provides a complete picture of the compound in the solid state. These structural insights are indispensable for rational drug design, enabling scientists to understand how modifications to the molecular scaffold influence crystal packing and, ultimately, its interaction with biological targets.
References
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IISc. X-ray crystallographic investigations of some analgetic pyrazole derivatives and their crystalline complexes. Retrieved from [Link]
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IUCr. (2022). Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole. Retrieved from [Link]
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MDPI. (2012, August 27). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]
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ARKAT USA, Inc. (2012). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. Retrieved from [Link]
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Journal of Peptide Science. (2017, September 15). Pyrazole amino acids: hydrogen bonding directed conformations of 3-amino-1H-pyrazole-5-carboxylic acid residue. Retrieved from [Link]
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